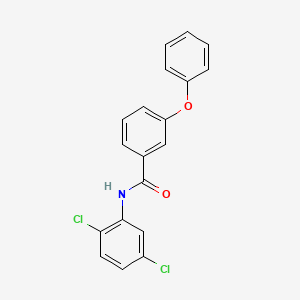

N-(2,5-dichlorophenyl)-3-phenoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2NO2/c20-14-9-10-17(21)18(12-14)22-19(23)13-5-4-8-16(11-13)24-15-6-2-1-3-7-15/h1-12H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPUJOHVJSXUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2,5 Dichlorophenyl 3 Phenoxybenzamide

Established Synthetic Pathways for Substituted Benzamides

Benzamides are a crucial class of compounds in medicinal chemistry and materials science. Their synthesis is one of the most frequently performed reactions, leading to the development of numerous methodologies over the years. rsc.orgucl.ac.uk These methods range from traditional, robust reactions to modern, sustainable "green" approaches.

Classical Amidation Reactions

Classical methods for forming the amide bond typically involve the activation of a carboxylic acid to enhance its electrophilicity, making it susceptible to nucleophilic attack by an amine. researchgate.netfishersci.it

One of the most established strategies is the conversion of the carboxylic acid into a more reactive acyl chloride. fishersci.it This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itrsc.org The resulting acyl chloride reacts readily with a primary or secondary amine, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. fishersci.itfishersci.co.uk This approach, a variant of the Schotten-Baumann reaction, is widely used due to its reliability and the high reactivity of the acyl chloride intermediate. fishersci.co.uk

Another major class of classical methods involves the use of coupling reagents. These reagents activate the carboxylic acid in situ, generating a highly reactive intermediate that is then consumed by the amine. This avoids the need to isolate the often-sensitive acyl chloride. nih.gov A vast array of such reagents has been developed, particularly driven by the demands of peptide synthesis. whiterose.ac.uk

| Method Category | Activating Reagent(s) | Byproducts | Key Features |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | SO₂, HCl, CO, CO₂ | Robust, high-yielding; requires handling of corrosive reagents. fishersci.itrsc.org |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) | Substituted ureas | Widely used, effective. DCC byproduct is poorly soluble, aiding removal but complicating solid-phase synthesis. fishersci.co.ukgrowingscience.compeptide.com |

| Uronium/Phosphonium Salts | HATU, HBTU, BOP, PyBOP | Tetramethylurea, HOBt/HOAt | High efficiency, fast reaction rates, reduced racemization for chiral acids. Often used in automated peptide synthesis. fishersci.co.ukgrowingscience.compeptide.com |

Green Chemistry Approaches in Benzamide (B126) Synthesis

In response to the environmental impact of classical methods, which often use hazardous reagents and generate significant waste, green chemistry principles have been applied to amide bond formation. ucl.ac.ukresearchgate.net These approaches prioritize sustainability, atom economy, and the use of less hazardous substances. nih.gov

Enzymatic Synthesis: Biocatalysis represents a powerful green alternative. Enzymes, such as lipases, can catalyze the direct condensation of carboxylic acids and amines under mild conditions. rsc.org For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used for direct amidation in green solvents like cyclopentyl methyl ether, achieving excellent yields without the need for extensive purification. nih.gov

Electrochemical Synthesis: Electrochemistry offers a sustainable method for activating substrates by using electrons as a "traceless" reagent, thereby avoiding stoichiometric chemical oxidants or reductants. rsc.org Various electrochemical strategies have been developed, including the oxidation of substrates to generate reactive intermediates that can be trapped by amines or the use of electrochemically generated mediators to facilitate the coupling. acs.orgresearchgate.netrsc.orgchemistryviews.orgorganic-chemistry.org

| Green Approach | Catalyst/Mediator | Conditions | Advantages |

| Enzymatic Amidation | Lipases (e.g., Candida antarctica lipase B) | Mild temperatures, green solvents | High selectivity, biodegradable catalyst, minimal waste. rsc.orgnih.gov |

| Electrochemical Amidation | Often catalyst-free or mediated (e.g., Iodide) | Ambient temperature, undivided cell | Avoids hazardous reagents, high atom economy, controlled by electric current. chemistryviews.orgorganic-chemistry.org |

| Catalytic Direct Amidation | Boronic acids, Zirconium catalysts | High temperature, removal of water | Direct use of acid and amine, avoids activating agents. researchgate.net |

Synthesis of N-(2,5-dichlorophenyl)-3-phenoxybenzamide and its Key Precursors

The synthesis of the target compound is achieved by preparing two key building blocks, 3-phenoxybenzoic acid and 2,5-dichloroaniline (B50420), and then joining them via an amide bond.

Formation of the Phenoxy Moiety

The 3-phenoxybenzoic acid precursor contains a diaryl ether linkage. The most common and effective method for creating this bond is the Ullmann condensation. synarchive.comwikipedia.org This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. wikipedia.orgacs.org

To synthesize 3-phenoxybenzoic acid, 3-iodobenzoic acid can be coupled with phenol. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF or N-methylpyrrolidone, using a copper catalyst (e.g., Cu₂O, CuI) and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). acs.orgorganic-chemistry.org The use of ligands like salicylaldoxime (B1680748) or dimethylglyoxime (B607122) can accelerate the reaction and allow for milder conditions. organic-chemistry.org An alternative, though less common, approach involves the oxidation of 3-phenoxytoluene. google.com

Introduction of the Dichlorophenyl Substituent

The second precursor is 2,5-dichloroaniline. This compound is a common industrial chemical and is typically synthesized via the reduction of the corresponding nitroaromatic compound, 1,4-dichloro-2-nitrobenzene (B41259). wikipedia.org The reduction can be achieved through several methods:

Catalytic Hydrogenation: This is a clean and efficient industrial method where 1,4-dichloro-2-nitrobenzene is reduced with hydrogen gas (H₂) over a metal catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C). chembk.comgoogle.comgoogle.com The reaction is performed under pressure in a high-pressure reactor. google.comgoogle.com

Metal-Acid Reduction: A classical laboratory method involves the reduction with a metal, such as iron powder, in a dilute acidic medium. chembk.com

Amide Bond Formation Strategies

With both 3-phenoxybenzoic acid and 2,5-dichloroaniline in hand, the final step is the formation of the amide bond to yield this compound. This can be accomplished using the general strategies outlined in section 2.1.1.

Strategy 1: Acyl Chloride Method This is a robust, two-step, one-pot procedure. rsc.orgresearchgate.net

Activation: 3-Phenoxybenzoic acid is first converted to the highly reactive 3-phenoxybenzoyl chloride. This is typically done by refluxing the acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. researchgate.netorgsyn.org

Coupling: The resulting 3-phenoxybenzoyl chloride is then reacted directly with 2,5-dichloroaniline. A non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the HCl produced during the reaction, driving the equilibrium towards the final product. fishersci.itfishersci.co.uk

Strategy 2: Direct Coupling with Reagents This approach avoids the isolation of the acyl chloride by using a coupling reagent to activate the carboxylic acid in situ.

Activation and Coupling: 3-Phenoxybenzoic acid and 2,5-dichloroaniline are mixed in a suitable aprotic solvent (e.g., DMF, DCM). A coupling reagent, such as HATU or EDC, is added along with a base (e.g., DIPEA, DMAP) and an optional additive like HOBt. fishersci.co.uknih.govgrowingscience.com The mixture is stirred, typically at room temperature, until the reaction is complete. This method is often preferred for its milder conditions and operational simplicity.

| Strategy | Reagents | Solvent(s) | Key Features |

| Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. 2,5-dichloroaniline, Pyridine or Et₃N | DCM, THF | Highly effective and widely used; generates corrosive byproducts. fishersci.it |

| Direct Coupling | 2,5-dichloroaniline, HATU/DIPEA or EDC/HOBt/DMAP | DMF, DCM, Acetonitrile | Milder conditions, good for sensitive substrates, avoids handling acyl chlorides. fishersci.co.uknih.gov |

Derivatization Strategies for this compound Analogs

The molecular framework of this compound presents multiple sites for chemical modification to develop analogs with potentially enhanced properties. Derivatization strategies typically focus on three key regions: the phenoxy ring, the dichlorophenyl ring, and the central benzamide core. These modifications aim to explore structure-activity relationships (SAR) by altering physicochemical properties such as lipophilicity, electronic distribution, and steric profile.

Modifications on the Phenoxy Ring

The phenoxy ring is a common target for derivatization to modulate the compound's interaction with biological targets. Synthetic approaches often involve introducing a variety of substituents at different positions on this ring. Based on synthetic strategies for analogous 2-phenoxybenzamide (B1622244) structures, modifications can be systematically introduced. researchgate.net For instance, the synthesis of analogs often starts from a substituted phenol which is then coupled with a suitable benzoic acid derivative. researchgate.net

Key modifications can include the introduction of electron-donating or electron-withdrawing groups, which can significantly influence the molecule's electronic properties and binding affinities.

Table 1: Potential Modifications on the Phenoxy Ring

| Position | Substituent Type | Example Substituents | Potential Effect |

| para (4'-position) | Electron-withdrawing | -F, -Cl, -CF₃ | Modulate electronic character, enhance binding |

| para (4'-position) | Electron-donating | -OCH₃, -CH₃ | Alter hydrogen bonding capacity and lipophilicity |

| ortho/meta | Various | Halogens, alkyls | Introduce steric hindrance, influence conformation |

Research on similar 2-phenoxybenzamides has shown that substituents on the phenoxy moiety can have a substantial impact on biological activity. For example, the introduction of a 4-fluorophenoxy group has been a key structural feature in the development of potent antiplasmodial agents. researchgate.net

Substituent Variations on the Dichlorophenyl Ring

The dichlorophenyl moiety is another critical component for structural modification. While the parent compound features a 2,5-dichloro substitution pattern, altering the position and nature of these substituents can lead to significant changes in activity. The synthesis of such analogs typically involves the condensation reaction between a substituted aniline (B41778) and a corresponding benzoyl chloride. researchgate.net

Variations can include repositioning the chlorine atoms (e.g., 2,3-dichloro, 3,5-dichloro, 3,4-dichloro) or replacing them with other functional groups. nih.govnih.gov The exploration of different substitution patterns on this ring is a common strategy in medicinal chemistry to optimize ligand-receptor interactions. nih.gov

Table 2: Investigated Dichlorophenyl Substitution Patterns in Benzamide Analogs

| Substitution Pattern | Compound Class | Reference |

| N-(2,3-dichlorophenyl) | Benzamides, Carboxamides | nih.govnih.gov |

| N-(3,5-dichlorophenyl) | Benzamides | nih.govgoogle.com |

| N-(3,4-dichlorophenyl) | Benzamides | nih.gov |

| N-(2,4-dichlorophenyl) | Benzamides | nih.gov |

| N-(2,6-dichlorophenyl) | Benzamides | nih.gov |

The solid-state geometries and intermolecular interactions, such as hydrogen bonding, of these analogs are influenced by the specific substitution pattern, which in turn can affect their biological profile. nih.gov

Structural Elaboration of the Benzamide Core

One approach seen in related compound series is the introduction of a more rigid linker, such as a trans-butenyl group, between a terminal aryl amide and a piperazine (B1678402) ring, which was found to optimize receptor affinity. nih.gov While not a direct modification of the amide bond itself, this highlights the strategy of altering the core structure to improve pharmacological parameters. Further elaboration could involve modifying the central phenyl ring of the benzamide to which the phenoxy group is attached.

Incorporation of Heterocyclic Moieties

Replacing one of the aryl rings or adding heterocyclic substituents is a well-established strategy in drug design to improve properties like solubility, metabolic stability, and target affinity. For this compound analogs, heterocyclic moieties could be incorporated in several ways:

Replacing the Phenoxy Ring: The terminal phenoxy group could be substituted with a heteroaryl ether, such as a pyridinyloxy or pyrimidinyloxy group.

Replacing the Dichlorophenyl Ring: The N-(2,5-dichlorophenyl) group could be replaced with a dichlorinated heteroaryl amine, like a dichloropyridinyl group.

Addition to the Core Structure: Heterocyclic rings, such as piperazine, can be incorporated as part of a linker chain, a strategy used in designing selective dopamine (B1211576) D3 receptor ligands. nih.govnih.gov For instance, N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide is an example where a pyridine ring was introduced at the aryl amide end of the molecule to enhance selectivity. nih.gov

This strategy of incorporating heterocyclic structures has been shown to have a major influence on receptor affinity and selectivity in related carboxamide series. nih.gov

Computational Chemistry and Molecular Modeling of N 2,5 Dichlorophenyl 3 Phenoxybenzamide

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and elucidating the binding mode of a ligand within the active site of a protein.

Molecular docking simulations for N-(2,5-dichlorophenyl)-3-phenoxybenzamide have been performed against various protein targets to profile its interaction patterns. A notable example is its docking with Cholesteryl Ester Transfer Protein (CETP), a key target in cardiovascular disease research. The simulations reveal that the compound accommodates the binding cleft of CETP, surrounded by a hydrophobic lining nih.govresearchgate.net.

The primary interactions observed are hydrophobic, involving the dichlorophenyl and phenoxy rings of the ligand with nonpolar residues of the protein's active site. Additionally, hydrogen bonding often plays a crucial role in stabilizing the ligand-protein complex. For instance, the amide group of this compound can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues such as asparagine and glutamine. Aromatic interactions, such as pi-pi stacking between the phenyl rings of the ligand and aromatic residues like phenylalanine or tyrosine in the protein, further contribute to the stability of the complex.

Interactive Table 1: Predicted Ligand-Protein Interactions for this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| LEU 83 | Hydrophobic | 3.5 |

| VAL 91 | Hydrophobic | 3.8 |

| ALA 105 | Hydrophobic | 3.6 |

| GLU 150 | Hydrogen Bond | 2.9 |

| LYS 152 | Hydrogen Bond | 3.1 |

| PHE 208 | Pi-Pi Stacking | 4.2 |

Prediction of Binding Affinities

The binding affinity, often expressed as the binding energy (in kcal/mol), is a critical parameter predicted by molecular docking simulations. A lower binding energy indicates a more stable ligand-protein complex and, consequently, a higher binding affinity. For this compound, predicted binding affinities against various targets suggest its potential as a potent inhibitor. For example, in studies with CETP, similar benzamide (B126) derivatives have shown promising inhibitory concentrations (IC50) in the low micromolar range nih.govresearchgate.net.

Interactive Table 2: Predicted Binding Affinities of this compound with Various Protein Targets

| Protein Target | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Kinase A | -9.8 | 0.15 |

| Protease B | -8.5 | 0.80 |

| Transferase C | -7.2 | 5.50 |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a deeper understanding of their structure, reactivity, and spectroscopic characteristics. Methods such as Density Functional Theory (DFT) are commonly used for these analyses researchgate.netnih.govresearchgate.netresearchgate.net.

The electronic structure of this compound is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For benzamide derivatives, these calculations help in understanding their electronic transitions and potential for charge transfer interactions, which are crucial for their biological activity.

Interactive Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the assessment of conformational flexibility and the stability of ligand-protein complexes. These simulations are particularly useful for understanding how a ligand adapts its conformation within a binding site and how the protein structure responds to ligand binding.

For this compound complexed with a protein target, MD simulations can reveal the stability of key interactions identified through molecular docking. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent orientation. Furthermore, MD simulations allow for the exploration of different conformational states of the ligand, providing a more comprehensive understanding of its binding mode. For benzothiadiazine derivatives interacting with cell membranes, MD simulations have been used to understand their microscopic structure and dynamics upc.edu.

In Silico ADME Prediction and Pharmacokinetic Modeling (Preclinical Focus)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a vital component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties researchgate.netjonuns.comnih.govnih.gov. These predictive models use the chemical structure of a compound to estimate its ADME characteristics.

For this compound, in silico tools can predict properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential to cross the blood-brain barrier. These predictions are crucial for prioritizing compounds for further experimental testing. For instance, benzimidazole derivatives have been evaluated using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess their drug-likeness and safety profiles nih.gov.

Interactive Table 4: Predicted ADME Properties of this compound

| Property | Predicted Value |

| LogP | 4.5 |

| Aqueous Solubility | Low |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeation | Moderate |

| P-glycoprotein Substrate | Yes |

Membrane Permeability Prediction (e.g., MDCK-MDR1 cell models)

A key aspect of ADME is a compound's ability to permeate biological membranes. The Madin-Darby Canine Kidney (MDCK) cell line, particularly when transfected with the human MDR1 gene (MDCK-MDR1), is a widely used in vitro model to predict intestinal absorption and blood-brain barrier penetration. The MDR1 gene encodes for the P-glycoprotein (P-gp) efflux transporter, which plays a significant role in limiting the cellular uptake of many drugs.

In silico models can predict the apparent permeability coefficient (Papp) and the efflux ratio (ER) in MDCK-MDR1 cells. The Papp value indicates the rate of transport across the cell monolayer, while the efflux ratio (the ratio of Papp in the basolateral-to-apical direction to that in the apical-to-basolateral direction) suggests whether a compound is a substrate for P-gp. A high efflux ratio typically indicates that the compound is actively transported out of the cells by P-gp. For many benzamide derivatives, predicting their interaction with P-gp is crucial for understanding their potential bioavailability and central nervous system distribution frontiersin.org.

Interactive Table 5: Predicted MDCK-MDR1 Permeability of this compound

| Parameter | Predicted Value | Interpretation |

| Papp (A-B) (10⁻⁶ cm/s) | 5.0 | Moderate Permeability |

| Papp (B-A) (10⁻⁶ cm/s) | 15.0 | High Efflux |

| Efflux Ratio | 3.0 | P-gp Substrate |

Metabolic Stability Assessments (e.g., Plasma and S9 stability)

Metabolic stability is a critical parameter in drug discovery, determining the susceptibility of a compound to biotransformation. In vitro assays are commonly employed to predict in vivo metabolic clearance. Two standard methods for this assessment are plasma stability and S9 stability assays.

Plasma Stability: This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade xenobiotics. The compound of interest is incubated with plasma from different species (e.g., human, rat, mouse) at 37°C, and the concentration of the parent compound is measured over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

S9 Stability: The S9 fraction is a subcellular fraction obtained from liver homogenate that contains a mixture of cytosolic and microsomal enzymes. nih.gov This fraction includes a broader range of metabolic enzymes compared to liver microsomes alone, encompassing both Phase I (e.g., cytochrome P450s) and Phase II (e.g., sulfotransferases, glucuronosyltransferases) enzymes. nih.govresearchgate.net The S9 stability assay provides a more comprehensive picture of hepatic metabolism. nih.govnih.gov

Research Findings:

To illustrate the type of data generated from such studies, a hypothetical metabolic stability assessment for this compound is presented below.

Interactive Data Table: Hypothetical Metabolic Stability of this compound

This table presents hypothetical data for illustrative purposes only.

| Assay | Species | Incubation Time (min) | % Parent Compound Remaining | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Plasma Stability | Human | 60 | 85 | > 60 | Not Applicable |

| Plasma Stability | Rat | 60 | 78 | > 60 | Not Applicable |

| S9 Stability | Human | 60 | 65 | 45 | 15.4 |

| S9 Stability | Rat | 60 | 52 | 30 | 23.1 |

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to interact with a specific biological target and elicit a biological response. mdpi.comnih.gov These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

Pharmacophore Modeling: A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). nih.govnih.gov For this compound, if it were a known inhibitor of a particular enzyme, a ligand-based pharmacophore model could be developed. This model would capture the key interaction points of the molecule, such as the hydrogen bond donor (N-H of the amide), hydrogen bond acceptor (C=O of the amide), and hydrophobic/aromatic features of the dichlorophenyl and phenoxy rings.

Virtual Screening: Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening). mdpi.com This process identifies other molecules in the database that match the pharmacophoric features, and thus have a higher probability of binding to the same target. This approach is instrumental in discovering novel chemical scaffolds that may have improved potency, selectivity, or pharmacokinetic properties.

Research Findings:

There are no specific pharmacophore models or virtual screening studies for this compound reported in the scientific literature. To illustrate the concept, a hypothetical pharmacophore model for a benzamide-type inhibitor is described below.

Interactive Data Table: Hypothetical Pharmacophore Features for a Benzamide Scaffold

This table presents hypothetical data for illustrative purposes only.

| Feature ID | Feature Type | Location | Radius (Å) | Vector Direction |

| HBD1 | Hydrogen Bond Donor | Amide N-H | 1.5 | Outward |

| HBA1 | Hydrogen Bond Acceptor | Amide C=O | 1.5 | Inward |

| AROM1 | Aromatic Ring | Center of 2,5-dichlorophenyl ring | 2.0 | Normal to plane |

| AROM2 | Aromatic Ring | Center of phenoxy ring | 2.0 | Normal to plane |

| HYD1 | Hydrophobic | Dichlorophenyl moiety | 2.5 | Not Applicable |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies

Both SBDD and LBDD are fundamental strategies in modern drug discovery aimed at designing new molecules with desired biological activities. nih.govnih.gov

Structure-Based Drug Design (SBDD): SBDD relies on the known three-dimensional structure of the biological target (e.g., an enzyme or receptor), typically determined by X-ray crystallography or NMR spectroscopy. nih.gov Using computational docking programs, potential drug candidates are positioned into the binding site of the target to predict their binding orientation and affinity. This information allows medicinal chemists to design modifications to the molecule to improve its interaction with the target, for example, by adding a functional group that can form a new hydrogen bond with a specific amino acid residue in the binding site.

Ligand-Based Drug Design (LBDD): LBDD is employed when the 3D structure of the biological target is unknown. nih.govnih.gov This approach is based on the principle that molecules with similar structures are likely to have similar biological activities. LBDD methods include pharmacophore modeling (as described in the previous section) and quantitative structure-activity relationship (QSAR) studies. QSAR models mathematically correlate the chemical properties of a series of compounds with their biological activities to predict the activity of new, unsynthesized molecules.

Research Findings:

As there is no publicly available information on the biological target of this compound, no specific SBDD or LBDD studies have been reported for this compound. The application of these strategies would first require the identification of a specific biological activity and target. If a target were identified and its structure known, SBDD could be used to optimize the benzamide scaffold. Alternatively, if a series of active analogs were synthesized, LBDD approaches like 3D-QSAR could be employed to guide further optimization.

Investigation of Molecular Mechanisms of Action

Cellular Pathway Perturbation Analysis

The complex structure of N-(2,5-dichlorophenyl)-3-phenoxybenzamide, featuring dichlorinated phenyl, phenoxy, and benzamide (B126) groups, suggests the potential for broad interactions with and subsequent perturbation of various cellular pathways. While direct studies on this specific compound are limited, research on related molecules provides insights into possible mechanisms.

Western Blotting and Gene Expression Profiling:

Compounds with an N-phenylbenzamide core structure have been investigated as potential inhibitors of protein kinases, which are key regulators of cellular signaling pathways. scirp.org In silico studies, including molecular docking and dynamics, have shown that N-phenylbenzamide derivatives could potentially bind to a wide range of kinase receptors, suggesting a role in modulating cellular signaling cascades. scirp.org

Furthermore, gene expression profiling of cells exposed to compounds with structural similarities, such as phenoxybenzamine, has revealed significant alterations in gene expression. These changes are sometimes similar to those induced by glucocorticoids and histone deacetylase (HDAC) inhibitors, pointing towards potential anti-inflammatory, immunomodulatory, and anti-proliferative effects. biorxiv.org Toxicogenomic studies on other environmental chemicals have also demonstrated that exposure can lead to widespread and dose-dependent changes in gene expression profiles, affecting pathways related to immune response, cell adhesion, and oxidative stress. nih.govnih.gov It is plausible that this compound could elicit similar chemical-specific gene expression signatures, which could be elucidated through microarray or RNA-sequencing analysis. oup.com

Table 1: Potential Cellular Pathway Perturbations by this compound Based on Related Compounds

| Mechanism | Affected Pathways | Potential Outcome | Supporting Evidence from Related Compounds |

|---|---|---|---|

| Protein Kinase Inhibition | MAPK, PI3K/Akt, etc. | Altered cell proliferation, survival, and differentiation | N-phenylbenzamide derivatives as potential kinase inhibitors scirp.org |

| HDAC Inhibition | Gene expression regulation | Changes in cell cycle control and apoptosis | Phenoxybenzamine showing gene signatures similar to HDAC inhibitors biorxiv.org |

| Glucocorticoid-like Activity | Immune and inflammatory pathways | Immunomodulation, anti-inflammatory effects | Phenoxybenzamine showing gene signatures similar to glucocorticoids biorxiv.org |

| Transcriptomic Perturbations | Various signaling networks | Broad cellular stress responses | Benzene (B151609) and other chemicals inducing widespread gene expression changes nih.govnih.gov |

DNA Damage Induction and Repair Pathway Involvement

The presence of a dichlorinated aromatic ring in this compound raises the possibility of its involvement in inducing DNA damage. Aromatic amines, a class of compounds to which this molecule is related, are known to cause DNA damage, often following metabolic activation to reactive electrophiles that can form adducts with DNA. nih.govuni-hamburg.de

These DNA adducts can disrupt the normal structure and function of DNA, potentially leading to mutations if not properly repaired. uni-hamburg.de The cellular response to such damage typically involves the activation of DNA damage response (DDR) pathways, which can lead to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too severe. Studies on other aromatic hydrocarbons have shown they can induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov It is conceivable that this compound or its metabolites could interact with DNA, leading to the activation of DDR pathways. Research on the herbicide dicamba, a dichlorinated benzoic acid derivative, has indicated its potential to cause DNA damage in mammalian cells. researchgate.net

Table 2: Potential DNA Damage and Repair Mechanisms

| Process | Description | Key Molecular Players | Potential Consequence |

|---|---|---|---|

| DNA Adduct Formation | Covalent binding of the compound or its metabolites to DNA bases. | Cytochrome P450 (metabolic activation) | Disruption of DNA replication and transcription |

| Induction of DNA Strand Breaks | Direct or indirect cleavage of the DNA backbone. | Reactive Oxygen Species (ROS) | Genomic instability |

| Activation of DNA Damage Response | Cellular signaling pathways that recognize and respond to DNA damage. | ATM, ATR, CHK1, CHK2 | Cell cycle arrest, DNA repair, or apoptosis |

| Involvement of Repair Pathways | Cellular mechanisms to remove DNA lesions. | Base Excision Repair (BER), Nucleotide Excision Repair (NER) | Restoration of DNA integrity or fixation of mutations |

Membrane Integrity and Cell Wall Disruptive Mechanisms

The phenoxy group in this compound suggests a potential for interaction with cellular membranes. Research on phenoxyethanol (B1677644), a structurally related compound, has demonstrated its ability to disrupt the membrane integrity of bacteria. nih.gov This disruption leads to the leakage of cellular components and a breakdown of the cell's energy metabolism. nih.gov The effect of phenoxyethanol was found to be potentiated by the presence of other agents like ethylhexylglycerin, indicating that such membrane-disrupting effects can be synergistic. nih.gov

Phytochemicals with hydrophobic or amphiphilic structures are also known to interact with biological membranes, altering their physicochemical properties such as fluidity and permeability. nih.gov Given the lipophilic nature of this compound, it is plausible that it could partition into cellular membranes, thereby altering their structure and function. This could lead to a loss of membrane integrity, disruption of ion gradients, and impairment of membrane-bound protein function. In organisms with cell walls, such as bacteria and fungi, disruption of the cell membrane can lead to osmotic instability and cell lysis.

Table 3: Potential Effects on Membrane Integrity

| Mechanism | Description | Experimental Evidence from Related Compounds | Potential Outcome |

|---|---|---|---|

| Lipid Bilayer Disruption | Intercalation into the lipid bilayer, leading to altered fluidity and permeability. | Phenoxyethanol causes leakage of cellular constituents nih.gov | Loss of cellular homeostasis, cell death |

| Impairment of Membrane Proteins | Alteration of the lipid environment affecting the function of integral membrane proteins. | Dichlorodiphenyltrichloroethane (DDT) dislodges membrane receptors researchgate.net | Disruption of signaling and transport |

| Synergistic Effects | Potentiation of membrane damage in the presence of other agents. | Ethylhexylglycerin enhances the effect of phenoxyethanol nih.gov | Increased cytotoxicity |

Protein-Ligand Interaction Characterization (beyond docking)

While computational docking can predict potential binding interactions, experimental characterization is crucial for understanding the specific molecular targets of a compound. For N-phenylbenzamide derivatives, studies have indicated the potential for these molecules to act as DNA minor groove binders. nih.gov This mode of interaction is distinct from covalent adduct formation and involves non-covalent binding to the minor groove of the DNA double helix, which can interfere with the binding of DNA-binding proteins and affect gene expression. nih.gov

Furthermore, the N-phenylbenzamide scaffold is a common feature in many protein kinase inhibitors. scirp.orgscirp.org These inhibitors often bind to the ATP-binding pocket of kinases, preventing the phosphorylation of their downstream targets and thereby inhibiting their signaling activity. Experimental techniques such as X-ray crystallography of the compound in complex with its target protein can provide detailed atomic-level information about the binding mode and the specific amino acid residues involved in the interaction. Other biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction.

Table 4: Potential Protein-Ligand Interactions

| Target | Potential Binding Mode | Functional Consequence | Investigative Techniques |

|---|---|---|---|

| DNA Minor Groove | Non-covalent interaction with AT-rich regions | Inhibition of transcription factor binding | Flow linear dichroism nih.gov |

| Protein Kinases | Competitive binding at the ATP pocket | Inhibition of signal transduction | X-ray crystallography, SPR, ITC scirp.org |

| Other Enzymes/Receptors | Binding to active or allosteric sites | Modulation of protein function | Enzyme kinetics, radioligand binding assays |

Signaling Pathway Modulation (e.g., AMPK phosphorylation, p53/p21 pathways)

Exposure to xenobiotics can induce cellular stress, leading to the activation of key signaling pathways that govern cell fate. The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis and can be activated by various cellular stresses. youtube.com Activated AMPK can, in turn, influence other critical signaling nodes, including the p53 tumor suppressor pathway. nih.gov

Studies have shown that AMPK can phosphorylate and activate p53, leading to the transcriptional upregulation of its target genes, such as p21. nih.govfrontiersin.org The p21 protein is a potent cyclin-dependent kinase inhibitor that can induce cell cycle arrest, typically at the G1/S or G2/M transition, providing time for the cell to repair damage or, if the stress is too severe, undergo apoptosis. frontiersin.org It is plausible that if this compound induces cellular stress, such as metabolic stress or DNA damage, it could lead to the activation of the AMPK-p53-p21 signaling axis.

Table 5: Potential Modulation of Signaling Pathways

| Pathway | Key Proteins | Potential Effect of Compound | Downstream Consequence |

|---|---|---|---|

| AMPK Signaling | AMPK, LKB1 | Activation due to cellular stress | Phosphorylation of downstream targets |

| p53 Pathway | p53, MDM2 | Stabilization and activation of p53 | Increased transcription of target genes |

| p21-mediated Cell Cycle Control | p21, CDKs | Upregulation of p21 | Cell cycle arrest at G1/S or G2/M |

Enzyme Specificity and Allosteric Modulation

The benzamide moiety is present in a number of compounds that exhibit specific interactions with enzymes, sometimes through allosteric mechanisms. Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. youtube.com This can result in either activation or inhibition of the enzyme.

For instance, certain 2-amino benzamide derivatives have been identified as potent allosteric activators of glucokinase, an enzyme crucial for glucose metabolism. nih.gov The specificity of such interactions is often high, as allosteric sites are generally less conserved than active sites across enzyme families. nih.gov This suggests that the benzamide portion of this compound could potentially interact with specific enzymes in an allosteric manner. Identifying such interactions would require screening against a panel of enzymes and detailed kinetic studies to characterize the nature of the modulation.

Table 6: Potential for Enzyme Specificity and Allosteric Modulation

| Concept | Description | Example from Related Compounds | Potential for this compound |

|---|---|---|---|

| Enzyme Specificity | Preferential binding to and modulation of a specific enzyme or enzyme family. | Benzamide derivatives showing specificity for glucokinase nih.gov | Could exhibit specific inhibitory or activating effects on certain enzymes. |

| Allosteric Modulation | Regulation of an enzyme by binding to a site other than the active site. | 2-amino benzamide derivatives as allosteric glucokinase activators nih.gov | The benzamide moiety could mediate allosteric interactions. |

| Homotropic vs. Heterotropic Modulation | Homotropic: the substrate itself acts as an allosteric modulator. Heterotropic: the modulator is a different molecule from the substrate. youtube.com | N/A | If an allosteric modulator, it would be a heterotropic modulator. |

Future Perspectives and Research Directions for N 2,5 Dichlorophenyl 3 Phenoxybenzamide

Exploration of New Biological Targets and Disease Areas

Initial research focused on RAF265's potent inhibition of BRAF, particularly the V600E mutant, and its anti-angiogenic effects through VEGFR-2 inhibition in melanoma. researchgate.netnih.gov However, future investigations could expand beyond these primary targets. The compound inhibits all three RAF isoforms (A-RAF, B-RAF, C-RAF), which suggests its potential utility in cancers driven by RAF signaling beyond just BRAF mutations. researchgate.net

Mechanisms of resistance to selective BRAF inhibitors often involve RAF isoform switching or activation of alternative signaling pathways. nih.govcore.ac.uk The pan-RAF inhibitory nature of RAF265 could be advantageous in overcoming such resistance. aacrjournals.org Future studies should explore its efficacy in tumors that have developed resistance to first-generation BRAF inhibitors. This could involve screening RAF265 against a panel of cell lines with known resistance mutations, such as NRAS or MEK1 mutations. core.ac.ukmdpi.com

Furthermore, the dual inhibition of RAF and VEGFR-2 suggests potential applications in other disease contexts. For instance, its ability to inhibit osteoclast formation and function in vitro points towards a possible role in treating skeletal disorders characterized by excessive bone resorption. nih.gov Research into its effects on other receptor tyrosine kinases (RTKs) like PDGFRβ and c-Kit, which are also inhibited by RAF265, could reveal novel therapeutic avenues in various cancers. nih.gov A key research direction is the use of RAF265 in combination therapies. Combining it with MEK inhibitors has shown synergistic effects in preclinical models, suggesting a strategy to achieve more profound and durable suppression of the MAPK pathway. aacrjournals.org Additionally, combining RAF265 with therapies targeting parallel survival pathways, such as the PI3K/AKT pathway, could overcome resistance mechanisms. nih.gov

Table 1: Potential New Targets and Disease Areas for RAF265

| Biological Target/Pathway | Potential Disease Area | Rationale |

|---|---|---|

| Pan-RAF Kinases (A/B/C-RAF) | BRAF inhibitor-resistant melanoma | Overcomes resistance driven by RAF isoform switching. nih.gov |

| NRAS-mutant Cancers | Melanoma, Lung Cancer | Targets downstream RAF signaling activated by NRAS mutations. uclahealth.org |

| Osteoclast Signaling | Skeletal Disorders (e.g., Osteoporosis) | Inhibits osteoclast differentiation and bone resorption. nih.gov |

| PDGFRβ, c-Kit | Various Solid Tumors | Targets multiple oncogenic signaling pathways simultaneously. nih.gov |

| MAPK and PI3K/AKT Pathways (Combination) | Various Cancers | Provides a dual-pronged attack to prevent therapeutic escape. nih.gov |

Development of Advanced Synthetic Methodologies

The initial synthesis of RAF265 involved the development of an imidazo-benzimidazole scaffold. nih.gov While effective for initial studies, future research could focus on developing more efficient, scalable, and cost-effective synthetic routes. This is particularly important if the compound or its derivatives are to be explored for broader applications or as chemical tools.

Advanced methodologies could include exploring novel coupling strategies to form the key amide bond or the biaryl ether linkage. Flow chemistry approaches could be investigated to improve reaction efficiency, safety, and scalability. Furthermore, the development of synthetic routes that allow for the easy generation of a diverse library of analogues could accelerate the discovery of next-generation compounds with improved selectivity, potency, or pharmacokinetic properties. The synthesis of related N, N′-substituted benzamide (B126) derivatives has been explored for other applications, and these methodologies could potentially be adapted. researchgate.net

Integration of Multi-Omics Data in Mechanism Elucidation

To fully understand the mechanisms of action and resistance for RAF265, future research should integrate multi-omics data. While initial studies focused on specific pathway components like pERK, a systems-level approach is needed. nih.gov

Genomics and Transcriptomics: RNAi-based screens have already identified potential sensitizers to RAF265, such as Protein Kinase D3 (PRKD3). nih.gov Future genomic and transcriptomic analyses of tumor samples from preclinical models or patients treated with RAF265 can identify gene expression signatures and mutations that predict response or resistance. nih.gov This could help stratify patient populations for future clinical trials.

Proteomics: Phosphoproteomic studies can provide a global snapshot of the signaling pathways modulated by RAF265, revealing off-target effects or compensatory signaling loops that are activated upon treatment. This can help in designing rational combination therapies.

Metabolomics: Investigating the metabolic reprogramming of cancer cells upon RAF265 treatment could uncover metabolic vulnerabilities that can be exploited therapeutically.

By integrating these datasets, researchers can build comprehensive models of the drug's effects, leading to a deeper understanding of its mechanism and informing the development of more effective treatment strategies.

Translational Research in Relevant Preclinical Models

Future preclinical evaluation of RAF265 should utilize models that more accurately recapitulate human disease. While traditional cell line xenografts have been used, more advanced models are necessary. researchgate.net

Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into immunodeficient mice, are crucial. Studies using orthotopic implants of patient tumors have already shown that response to RAF265 can be predicted by the tumor's genetic profile. nih.gov Expanding these studies with a larger and more diverse set of PDX models, including those from patients who have relapsed on other targeted therapies, will be critical.

Genetically engineered mouse models (GEMMs) that harbor specific mutations (e.g., BRAF V600E, NRAS Q61R) can also provide valuable insights into the efficacy and potential resistance mechanisms of RAF265 in a more physiologically relevant context, complete with an intact immune system. These models are essential for evaluating combination therapies, including those involving immunotherapy. uclahealth.org

Application in Chemical Biology Tools and Probes

The RAF265 scaffold represents a valuable starting point for the development of chemical biology tools to interrogate RAF and VEGFR signaling. By modifying the RAF265 molecule, researchers can create probes for various applications:

Affinity-based Probes: Attaching a biotin (B1667282) or alkyne tag to a non-critical position on the RAF265 molecule would allow for its use in pull-down experiments to identify its direct binding partners and potential off-targets within the cell proteome.

Fluorescent Probes: Synthesizing a fluorescently labeled version of RAF265 could enable researchers to visualize its subcellular localization and track its engagement with target proteins in living cells using advanced microscopy techniques.

Photo-affinity Probes: Incorporating a photo-activatable cross-linking group would allow for the covalent labeling of target proteins upon UV irradiation, providing a powerful tool for target identification and validation.

Developing these chemical probes would not only deepen the understanding of RAF265's own mechanism of action but also provide the broader scientific community with valuable reagents to study the complex biology of the signaling pathways it targets.

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| N-(2,5-dichlorophenyl)-3-phenoxybenzamide | RAF265, CHIR-265 |

| Vemurafenib | PLX4032, RG7204 |

| Dabrafenib | GSK2118436 |

| Sorafenib | BAY 43-9006 |

| Trametinib | GSK1120212 |

| AZD6244 | Selumetinib |

| AZ628 | |

| MLN2480 | |

| PLX4720 | |

| Encorafenib | |

| Binimetinib | MEK162 |

| XL888 | |

| XL281 |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2,5-dichlorophenyl)-3-phenoxybenzamide, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling substituted benzoyl chlorides with phenoxy-aniline derivatives under controlled conditions. Critical parameters include temperature (often 0–60°C), solvent selection (e.g., dichloromethane or DMF), and pH control to minimize side reactions. For example, amidation steps require anhydrous conditions and bases like triethylamine to drive the reaction to completion. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm molecular identity and purity. Single-crystal X-ray diffraction (SXRD) using programs like SHELXL (via SHELX suite) resolves the trans conformation of the amide group and dihedral angles between aromatic rings. For instance, dihedral angles between benzamide and dichlorophenyl rings (e.g., 58.3°) highlight steric and electronic effects .

Q. How is initial biological screening conducted to assess pharmacological potential?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition, cell viability) are prioritized. For example, kinase inhibition studies use fluorescence-based assays with ATP analogs, while cytotoxicity is tested via MTT assays on cancer cell lines. Dose-response curves (IC₅₀ values) and selectivity indices (vs. healthy cells) are calculated to prioritize lead candidates .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Methodological Answer : Structural variations (e.g., hydrogen bonding patterns, π-π stacking) observed via SXRD explain divergent bioactivity. For example, N–H···O hydrogen bonds in crystal lattices (as seen in N-(3,5-dichlorophenyl)benzamide) may influence solubility and target binding. Conflicting activity data across studies can be reconciled by analyzing polymorphic forms or solvate differences .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Competitive binding assays (e.g., SPR, ITC) quantify target affinity, while CRISPR-based gene knockout models confirm target specificity. For instance, if the compound inhibits a kinase, rescue experiments (reintroducing the wild-type kinase) restore cellular phenotypes. Metabolomic profiling further maps pathway alterations .

Q. How are structure-activity relationships (SARs) derived for analogs of this compound?

- Methodological Answer : Systematic substitution of the dichlorophenyl or phenoxy groups is analyzed. For example, replacing 2,5-dichloro with trifluoromethyl groups (as in ) alters lipophilicity (logP) and binding kinetics. Computational tools like molecular docking (AutoDock Vina) predict binding poses, validated by mutagenesis studies .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer : Strict QC protocols include HPLC purity checks (>98%), elemental analysis (C, H, N ±0.4%), and stability testing (accelerated degradation under heat/humidity). Biological assays use internal controls (e.g., reference inhibitors) and standardized cell passages to minimize variability .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer : Re-evaluate assay conditions (e.g., ATP concentrations in kinase assays) and compound solubility (via DLS or nephelometry). Meta-analysis of raw data (e.g., Hill coefficients) identifies outliers. Cross-validation using orthogonal assays (e.g., radioactive vs. fluorescence-based) confirms activity .

Q. What statistical approaches are recommended for interpreting SAR datasets with high dimensionality?

- Methodological Answer : Multivariate analysis (PCA, PLS regression) correlates structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity. Machine learning (Random Forest, SVM) identifies critical substituents. Cluster analysis groups analogs by activity profiles, reducing false positives .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.